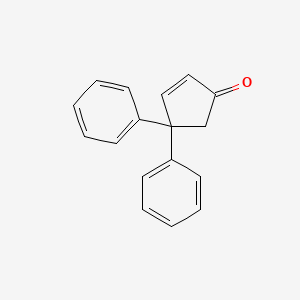

2-Cyclopenten-1-one, 4,4-diphenyl-

Description

2-Cyclopenten-1-one, 4,4-diphenyl- is a cyclopentenone derivative featuring two phenyl groups at the 4-position of the cyclopentenone ring. Cyclopentenones are α,β-unsaturated ketones with applications in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive enone system .

Properties

CAS No. |

38464-75-4 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4,4-diphenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C17H14O/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2 |

InChI Key |

VIWJOKYEMGDXFB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key parameters of 2-cyclopenten-1-one derivatives:

Key Observations :

- Molecular Weight : The diphenyl derivative (C₁₇H₁₄O) is heavier than methyl-substituted analogs (e.g., 110.15 for 4,4-dimethyl) but lighter than derivatives with additional functional groups (e.g., 278.35 for the hydroxy-dimethyl-diphenyl variant) .

- Boiling Points : The hydroxy-diphenyl compound exhibits a high boiling point (381.4°C), likely due to hydrogen bonding and increased molecular weight. The 4,4-diphenyl analog is expected to have a similarly high boiling point due to π-π interactions between phenyl groups .

Electronic and Steric Effects

- Electron-Withdrawing Effects: The enone system in cyclopentenones is electron-deficient, making them reactive toward nucleophiles. Phenyl groups, being electron-withdrawing via conjugation, may further polarize the α,β-unsaturated ketone, enhancing electrophilicity .

- Steric Hindrance : Bulky 4,4-diphenyl substituents could hinder reactions at the carbonyl group, whereas smaller methyl groups (e.g., 4,4-dimethyl) allow easier access .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4,4-diphenyl-2-cyclopenten-1-one, and how can yield optimization be achieved?

- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or aldol condensation using diphenylacetone and cyclopentanone derivatives. Yields can be optimized by controlling reaction temperature (e.g., 40–60°C) and catalyst selection (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Reference yields for similar cyclopentenone derivatives range from 66% to 97% depending on reaction conditions .

Q. How should researchers characterize the structural and thermodynamic properties of 4,4-diphenyl-2-cyclopenten-1-one?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze and spectra for substituent effects on the cyclopentenone ring.

- IR : Identify carbonyl stretching frequencies (~1700–1750 cm) and phenyl group vibrations.

- Boiling Point : Reported at 409.2 K for analogous compounds, measured via dynamic distillation methods .

Computational tools (e.g., Gaussian) can predict thermodynamic stability and substituent interactions.

Q. What safety protocols are essential when handling 4,4-diphenyl-2-cyclopenten-1-one in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for ketone handling:

- Use fume hoods to avoid inhalation of volatile vapors.

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Store in airtight containers away from oxidizers, as cyclopentenones may undergo exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for substituted cyclopentenones?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Validate data via:

- Differential Scanning Calorimetry (DSC) : Confirm phase-change temperatures.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify compound purity before measurement.

Cross-reference with NIST-standardized databases for cyclopentenone derivatives .

Q. What mechanistic insights explain the reactivity of 4,4-diphenyl-2-cyclopenten-1-one in Diels-Alder reactions?

- Methodological Answer : The electron-deficient carbonyl group enhances dienophilicity. Substituent effects (diphenyl groups) increase steric hindrance but stabilize transition states through conjugation. Kinetic studies using UV-Vis spectroscopy can track reaction progress, while DFT calculations reveal orbital interactions (e.g., HOMO-LUMO gaps) .

Q. How do surface interactions (e.g., adsorption on indoor materials) affect the stability of 4,4-diphenyl-2-cyclopenten-1-one in environmental chemistry studies?

- Methodological Answer : Surface chemistry experiments involve:

- Microspectroscopic Imaging : Track adsorption/desorption on silica or polymer surfaces.

- Controlled Reactivity Tests : Expose the compound to ozone or UV light to study degradation pathways.

Such interactions may alter its environmental persistence or catalytic behavior .

Q. What statistical methods are recommended for analyzing reproducibility in cyclopentenone synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Apply ANOVA to assess significance, and calculate confidence intervals for yield data. Reproducibility issues may stem from moisture sensitivity or side reactions, requiring strict anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.